Benzo[1,2-d:4,3-d']bisthiazole, 2-acetamido-7-methyl-
Overview
Description
Benzo[1,2-d:4,3-d’]bisthiazole, 2-acetamido-7-methyl- is a heterocyclic compound that features a fused ring system containing both benzene and thiazole rings
Mechanism of Action
Target of Action
It is known that this compound is used in the construction of high-performance wide-bandgap (wbg) polymer donors in the field of organic solar cells .
Mode of Action
The compound acts as an acceptor moiety in a wide-bandgap D–A-type conjugated copolymer donor, known as BBTA . It interacts with its targets by complementing the absorption of narrow-bandgap small-molecule acceptors .
Biochemical Pathways
It plays a crucial role in the energy conversion process in organic solar cells .
Result of Action
The use of this compound in the construction of BBTA-based devices has shown to result in a stronger photo-response, more balanced hole/electron mobilities, weaker bimolecular recombination, and well donor/acceptor miscibility . This leads to an efficient energy conversion with a very low energy loss of 0.50 eV .
Action Environment
The action of this compound is influenced by the polarity of the surrounding environment. For instance, homogeneous dispersions of the compound into less polar polymeric matrices have shown higher fluorescence quantum yields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,2-d:4,3-d’]bisthiazole, 2-acetamido-7-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with acyl chlorides or aldehydes, followed by cyclization to form the thiazole rings. The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Benzo[1,2-d:4,3-d’]bisthiazole, 2-acetamido-7-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce various functional groups onto the benzothiazole ring system .
Scientific Research Applications
Benzo[1,2-d:4,3-d’]bisthiazole, 2-acetamido-7-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors and solar cells
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2-d4,5-d’]bisthiazole: Another benzothiazole derivative with similar structural features but different functional groups.
Benzo[1,2-d4,3-d’]bisthiazole-2,7-diamine: A related compound with amino groups instead of acetamido and methyl groups
Uniqueness
Benzo[1,2-d:4,3-d’]bisthiazole, 2-acetamido-7-methyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetamido and methyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS2/c1-5(15)12-11-14-8-4-3-7-9(10(8)17-11)16-6(2)13-7/h3-4H,1-2H3,(H,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXOIPAZWFENLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101216552 | |
Record name | Benzo[1,2-d:4,3-d′]bisthiazole, 2-acetamido-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101216552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10023-30-0 | |
Record name | Benzo[1,2-d:4,3-d′]bisthiazole, 2-acetamido-7-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10023-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[1,2-d:4,3-d′]bisthiazole, 2-acetamido-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101216552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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